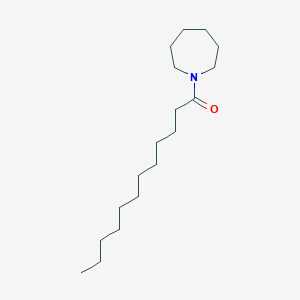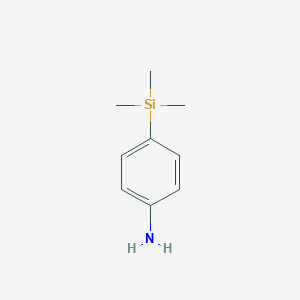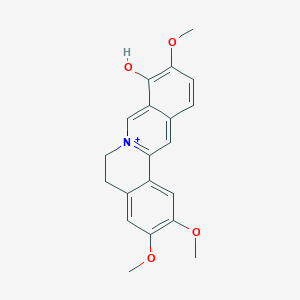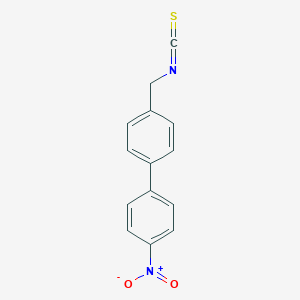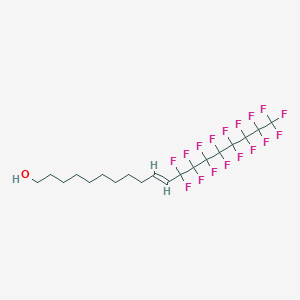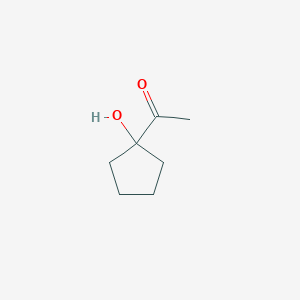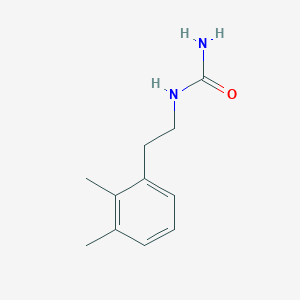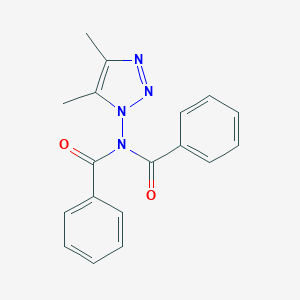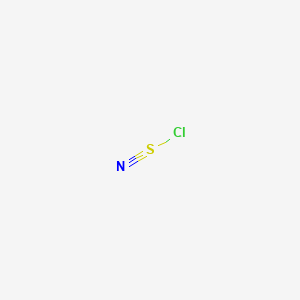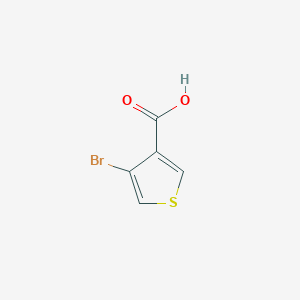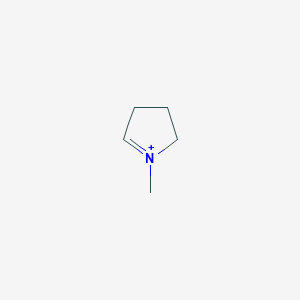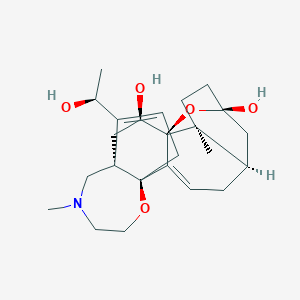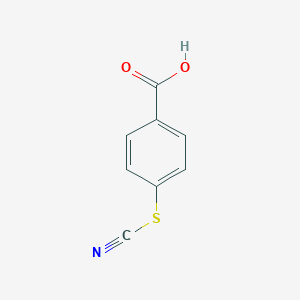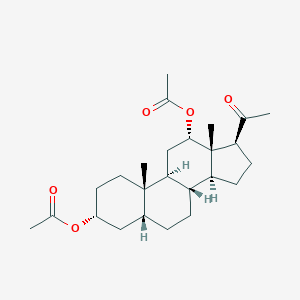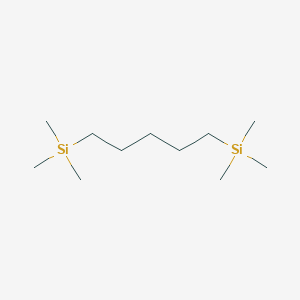
1,5-Di(trimethylsilyl)pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Di(trimethylsilyl)pentane is an organosilicon compound with the molecular formula C11H28Si2. It consists of a pentane backbone with two trimethylsilyl groups attached at the first and fifth carbon atoms. This compound is known for its chemical inertness and large molecular volume, which makes it useful in various applications, particularly in organic synthesis and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Di(trimethylsilyl)pentane can be synthesized through several methods. One common approach involves the hydrosilylation of 1,5-hexadiene with trimethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the hydrosilylation process, and the product is purified through distillation or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Di(trimethylsilyl)pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted organosilicon compounds.
Applications De Recherche Scientifique
1,5-Di(trimethylsilyl)pentane has several scientific research applications:
Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis. The trimethylsilyl groups can be easily removed under mild conditions, making it a versatile reagent.
Biology: The compound is used in the synthesis of bioactive molecules and as a reagent in biochemical assays.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Mécanisme D'action
The mechanism of action of 1,5-Di(trimethylsilyl)pentane involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable complexes, which can be used to protect reactive functional groups during chemical synthesis. The compound’s large molecular volume and chemical inertness contribute to its effectiveness as a protecting group .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Di(trimethylsilyl)propane
- 1,4-Di(trimethylsilyl)butane
- 1,6-Di(trimethylsilyl)hexane
Uniqueness
1,5-Di(trimethylsilyl)pentane is unique due to its specific molecular structure, which provides an optimal balance between flexibility and stability. This makes it particularly useful in applications where other similar compounds may not perform as effectively .
Propriétés
IUPAC Name |
trimethyl(5-trimethylsilylpentyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H28Si2/c1-12(2,3)10-8-7-9-11-13(4,5)6/h7-11H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARCLKGQWADKFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCCCC[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H28Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70339031 |
Source


|
| Record name | 1,5-Di(trimethylsilyl)pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15895-92-8 |
Source


|
| Record name | 1,5-Di(trimethylsilyl)pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
